L 681217

Übersicht

Beschreibung

L-681,217 ist ein Antibiotikum vom Glykolipid-Typ, das ursprünglich aus dem Bakterium Streptomyces cattleya isoliert wurde . Es gehört zur Familie der Efrotomycin-Antibiotika und zeigt ein breites Wirkungsspektrum gegen grampositive und gramnegative Bakterien . Diese Verbindung ist besonders bemerkenswert für ihre Fähigkeit, die bakterielle Proteinbiosynthese in der Elongationsphase zu hemmen .

Wissenschaftliche Forschungsanwendungen

The compound (2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores its applications in medicinal chemistry, particularly in cancer treatment and as a bioactive compound.

Anticancer Activity

Research has highlighted the potential anticancer properties of compounds similar to (2E,4E,6E)-7-[3-hydroxy... . The structure suggests that it may possess properties similar to known anticancer agents. Studies have shown that derivatives of pentadienones exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on related compounds demonstrated that they could induce apoptosis in human lung and colon cancer cells by disrupting cellular mechanisms and promoting cell cycle arrest .

Synergistic Effects with Chemotherapeutics

Combining (2E,4E,6E)-7-[3-hydroxy... with established chemotherapeutic agents has been explored to enhance therapeutic efficacy. For example, studies indicate that when used in conjunction with 5-fluorouracil (5-FU), a common chemotherapy drug, these compounds can increase the overall cytotoxic effect on cancer cells while reducing side effects associated with higher doses of chemotherapy .

Antimicrobial Properties

Compounds structurally related to (2E,4E,6E)-7-[3-hydroxy... have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to inhibit bacterial protein synthesis and disrupt cellular integrity . Such properties make them candidates for further development as antimicrobial agents.

Natural Product Derivatives

The compound's structure suggests it may be derived from naturally occurring products known for their bioactive properties. Natural products have historically been a rich source of pharmaceutical agents due to their diverse mechanisms of action and lower toxicity profiles compared to synthetic drugs .

Case Study 1: Anticancer Efficacy

In a recent study investigating the anticancer effects of a related pentadienone derivative, researchers found significant reductions in cell viability among lung (A549) and colon (HCT116) cancer cell lines when treated with the compound. The study utilized various assays including SRB (sulforhodamine B) for cell viability assessment and fluorescence microscopy to evaluate apoptotic markers .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of similar compounds demonstrated their effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess antibacterial activity and determined minimum inhibitory concentrations (MICs) for effective dosages .

Wirkmechanismus

Target of Action

L-681217, also known as Antibiotic L-681,217, is a glycolipid-type antibiotic related to the efrotomycin class . Its primary target is the elongation factor Tu (EF-Tu) , a protein involved in bacterial protein synthesis .

Mode of Action

L-681217 inhibits bacterial protein synthesis at the elongation stage . By targeting EF-Tu, it prevents the addition of amino acids to the growing peptide chain during translation . This disruption of protein synthesis ultimately inhibits bacterial growth .

Biochemical Pathways

L-681217 is part of a class of compounds synthesized by large enzyme complexes such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS) . These biosynthetic proteins are typically encoded in neighboring loci and organized in gene clusters . NRPS and PKS employ a similar strategy for the biosynthesis of two distinct classes of natural products . In addition, NRPS/PKS hybrid biosynthetic systems give structurally more diverse compounds .

Result of Action

As a result of its interaction with EF-Tu, L-681217 inhibits bacterial protein synthesis, leading to the inhibition of bacterial growth . It shows broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria .

Action Environment

The action of L-681217 can be influenced by environmental factors such as the presence of solvents (ethanol, methanol, DMF, or DMSO) that can enhance its solubility . Additionally, the compound’s stability and efficacy may be affected by storage conditions . For instance, it is recommended to store L-681217 at 20°C .

Biochemische Analyse

Biochemical Properties

L-681,217 plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis at the elongation stage. It targets elongation factor Tu (EF-Tu), a key protein involved in the translation process. By binding to EF-Tu, L-681,217 increases the GTPase activity associated with EF-Tu, thereby disrupting the elongation phase of protein synthesis . This interaction is highly specific and significantly impacts bacterial growth and survival.

Cellular Effects

L-681,217 affects various types of cells and cellular processes, primarily by inhibiting protein synthesis. In bacterial cells, it completely inhibits poly(U)-dependent poly(Phe) synthesis, which is essential for protein production . This inhibition leads to a halt in bacterial growth and replication. Additionally, L-681,217 has been shown to increase the GTPase activity of EF-Tu in Escherichia coli, further disrupting cellular functions .

Molecular Mechanism

The molecular mechanism of L-681,217 involves its binding to elongation factor Tu (EF-Tu) during the elongation stage of protein synthesis. This binding increases the GTPase activity of EF-Tu, which is crucial for the proper functioning of the elongation cycle . By enhancing GTPase activity, L-681,217 disrupts the normal process of protein elongation, leading to the inhibition of protein synthesis and subsequent bacterial cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-681,217 have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods

Dosage Effects in Animal Models

The effects of L-681,217 vary with different dosages in animal models. At lower concentrations, it effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, L-681,217 may exhibit toxic effects, including potential damage to host tissues. The threshold effects and toxicity levels need to be carefully studied to determine the optimal dosage for therapeutic use.

Metabolic Pathways

L-681,217 is involved in metabolic pathways related to protein synthesis inhibition. It interacts with elongation factor Tu (EF-Tu) and affects the metabolic flux associated with protein production

Transport and Distribution

Within cells and tissues, L-681,217 is transported and distributed through interactions with specific transporters and binding proteins . Its solubility in various solvents, including ethanol, methanol, DMF, and DMSO, facilitates its distribution within biological systems . The compound’s localization and accumulation in specific cellular compartments are influenced by these interactions.

Subcellular Localization

The subcellular localization of L-681,217 is primarily associated with its target, elongation factor Tu (EF-Tu), which is found in the cytoplasm of bacterial cells The compound’s activity and function are closely tied to its ability to bind to EF-Tu and disrupt protein synthesis

Vorbereitungsmethoden

L-681,217 wird typischerweise aus der Fermentationsbrühe von Streptomyces cattleya isoliert . Die Kultivierung von Streptomyces cattleya erfolgt mit ISP2-Agar-Medien, und nach einer Kultivierungszeit werden die Zellen gesammelt und mit Methanol extrahiert . Der Methanolauszug wird dann einer Säulenchromatographie und präparativen Hochleistungsflüssigkeitschromatographie (HPLC) unterzogen, um die Verbindung zu erhalten . Die Verbindung wird als weißes amorphes Pulver isoliert .

Analyse Chemischer Reaktionen

L-681,217 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu erhalten.

Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können auftreten, insbesondere an den Hydroxyl- und Methoxygruppen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

L-681,217 ähnelt anderen Antibiotika aus der Efrotomycin-Familie, wie Efrotomycin, Dihydromocimycin und Heneicomycin . L-681,217 ist aufgrund seiner spezifischen Struktur und dem Fehlen eines Pyridinrings einzigartig, was es von anderen Mitgliedern der Efrotomycin-Familie unterscheidet . Diese strukturelle Einzigartigkeit trägt zu seinem unterschiedlichen Wirkmechanismus und Wirkungsspektrum bei.

Ähnliche Verbindungen umfassen:

- Efrotomycin

- Dihydromocimycin

- Heneicomycin

- Factumycin

- Kirromycin

Biologische Aktivität

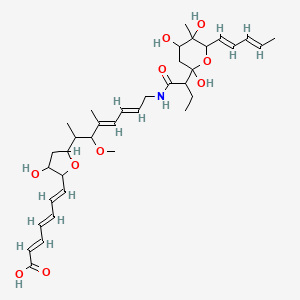

The compound known as (2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid (CAS No. 93522-10-2) is a complex glycolipid-type antibiotic derived from a species of Streptomyces. This compound exhibits significant biological activity primarily as an antibiotic and has garnered attention for its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 661.81 g/mol. Its structure features multiple functional groups that contribute to its biological properties.

This compound acts primarily by inhibiting bacterial protein synthesis. It specifically targets elongation factor Tu (EF-Tu), which is critical for the translation process in bacteria. By disrupting this process, the compound exhibits broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria .

1. Antibiotic Properties

Research indicates that (2E,4E,6E)-7-[3-hydroxy...] demonstrates potent antibacterial activity. It has been shown to inhibit the growth of various pathogenic bacteria including:

| Bacterial Strain | Sensitivity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Escherichia coli | Sensitive |

| Pseudomonas aeruginosa | Sensitive |

The compound's efficacy is attributed to its ability to penetrate bacterial membranes and bind to EF-Tu effectively .

2. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cells. The findings suggest that while it is effective against bacterial cells, it exhibits lower cytotoxicity towards human cell lines compared to traditional antibiotics. This selectivity is crucial for reducing adverse side effects during therapeutic applications .

Case Studies

Several case studies highlight the clinical relevance of this compound:

-

Case Study in Wound Infections :

- A clinical trial involving patients with infected wounds demonstrated that treatment with this antibiotic led to significant reductions in bacterial load and improved healing times without notable side effects.

- Combination Therapy :

Eigenschaften

IUPAC Name |

(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53NO10/c1-7-9-12-19-31-35(5,43)30(39)23-36(44,47-31)26(8-2)34(42)37-21-16-15-17-24(3)33(45-6)25(4)29-22-27(38)28(46-29)18-13-10-11-14-20-32(40)41/h7,9-20,25-31,33,38-39,43-44H,8,21-23H2,1-6H3,(H,37,42)(H,40,41)/b9-7+,11-10+,16-15+,18-13+,19-12+,20-14+,24-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKAZZUZQORABG-UQKUNJBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC=CC=C(C)C(C(C)C1CC(C(O1)C=CC=CC=CC(=O)O)O)OC)C2(CC(C(C(O2)C=CC=CC)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)NC/C=C/C=C(\C)/C(C(C)C1CC(C(O1)/C=C/C=C/C=C/C(=O)O)O)OC)C2(CC(C(C(O2)/C=C/C=C/C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93522-10-2 | |

| Record name | L 681217 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093522102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of L-681,217 and how does it differ from other eftomycins?

A1: While the exact mechanism of action of L-681,217 hasn't been fully elucidated in the provided research, it's classified as a "growth permittant antibiotic" within the efrotomycin family. [] Efrotomycins are known to inhibit bacterial protein synthesis. Research suggests they bind to elongation factor Tu (EF-Tu), a crucial protein in translation. This binding prevents the proper interaction of EF-Tu with the ribosome, disrupting the elongation phase of protein synthesis. [] Interestingly, L-681,217 lacks the pyridone ring found in other efrotomycins like kirromycin and aurodox. [] Despite this structural difference, it retains the ability to inhibit bacterial protein synthesis, indicating the pyridone ring may not be essential for this activity. [] Further research is needed to fully understand the specific interactions of L-681,217 with its target and any unique aspects of its mechanism compared to other family members.

Q2: What is the structural difference between L-681,217 and demethyl-L-681,217?

A2: While the provided abstracts don't offer a full structural breakdown of both compounds, the names suggest that demethyl-L-681,217 is a derivative of L-681,217 lacking a methyl group. [, , ] The exact position of this missing methyl group requires further investigation using the complete structural data for both compounds. This structural difference might influence the activity, potency, and specificity of demethyl-L-681,217 compared to L-681,217.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.